Ammonium titanium oxalate

CAS No.: 10580-02-6

Cat. No.: VC17130426

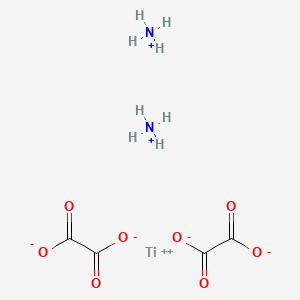

Molecular Formula: C4H8N2O8Ti

Molecular Weight: 259.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10580-02-6 |

|---|---|

| Molecular Formula | C4H8N2O8Ti |

| Molecular Weight | 259.98 g/mol |

| IUPAC Name | diazanium;oxalate;titanium(2+) |

| Standard InChI | InChI=1S/2C2H2O4.2H3N.Ti/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);2*1H3;/q;;;;+2/p-2 |

| Standard InChI Key | MRSOZKFBMQILFT-UHFFFAOYSA-L |

| Canonical SMILES | C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+].[Ti+2] |

Introduction

Chemical Identity and Structural Characteristics

Ammonium titanium oxalate exists in multiple hydration states, with the monohydrate form (CAS 10580-03-7) and anhydrous form (CAS 10580-02-6) being the most documented . The molecular formula for the monohydrate is , while the anhydrous variant is . Structurally, ATO comprises a titanium(IV) center coordinated by two oxalate ligands () and one oxo group (), with ammonium () counterions balancing the charge .

Table 1: Comparative Chemical Identity

| Property | Monohydrate (CAS 10580-03-7) | Anhydrous (CAS 10580-02-6) |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 293.997 | 276.001 |

| Hydration State | 1 HO | None |

The crystal structure of ATO is stabilized by hydrogen bonds between ammonium ions and oxalate ligands, as evidenced by infrared (IR) spectroscopy showing characteristic oxalate vibrations at 1680 cm (C=O stretch) and 1320 cm (C-O stretch) .

Synthesis and Production

ATO is synthesized via a pH-controlled cation-exchange reaction, as outlined in a 2001 study :

Stepwise Synthesis Protocol

-

Formation of Titanyl Oxalate: Titanium tetrabutoxide () in isopropanol reacts with oxalic acid () to yield titanyl oxalate () .

-

Conversion to ATO: Titanyl oxalate is treated with ammonium oxalate () at pH 4.25, forming soluble ATO .

-

Precipitation of Barium Titanate Precursor: ATO undergoes cation exchange with a pH-adjusted barium hydroxide () solution to precipitate barium titanyl oxalate (BTO), a precursor for barium titanate () .

Table 2: Critical Synthesis Parameters

| Parameter | Value/Range |

|---|---|

| Titanium Source | Titanium tetrabutoxide |

| Solvent System | Isopropanol/water mixture |

| Reaction pH | 4.25 |

| Yield | ~99% |

This method avoids halide/nitrate byproducts, ensuring high-purity ATO .

Physicochemical Properties

Thermal Behavior

Thermogravimetric analysis (TGA) reveals a three-stage decomposition pathway for ATO :

-

Dehydration: Loss of adsorbed water (~6.6% weight loss at 100–150°C) .

-

Oxalate Decomposition: Oxalate ligands decompose to CO between 250–400°C .

-

Formation of TiO: Residual titanium oxidizes to anatase TiO above 600°C .

Table 3: Thermal Decomposition Data

| Stage | Temperature Range (°C) | Weight Loss (%) |

|---|---|---|

| Dehydration | 100–150 | 6.6 |

| Oxalate Decomposition | 250–400 | 58.2 |

| TiO Formation | >600 | 35.2 |

Spectroscopic Features

-

IR Spectroscopy: Peaks at 3400 cm (O-H stretch), 1680 cm (C=O), and 1320 cm (C-O) confirm oxalate coordination .

-

XRD: Calcined ATO-derived BaTiO exhibits cubic perovskite structure (PDF #31-0174) .

Industrial and Research Applications

Dielectric Materials Production

ATO serves as a precursor for submicron BaTiO powders, which exhibit high dielectric constants () suitable for multilayer capacitors . Controlled pyrolysis of BTO at 750°C yields spherical BaTiO particles (~100 nm) with 95% sintered density .

Photocatalysis and Sensors

TiO derived from ATO pyrolysis shows photocatalytic activity under UV light, applicable in water purification and gas sensors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume